1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(3,4-dimethoxyphenyl)ethyl)-3-methyl-4-methylene-,monohydrochloride

Catalog No.
S13206910
CAS No.
134069-86-6
M.F
C19H27ClN2O4
M. Wt
382.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(3,4-di...

CAS Number

134069-86-6

Product Name

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(3,4-dimethoxyphenyl)ethyl)-3-methyl-4-methylene-,monohydrochloride

IUPAC Name

8-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride

Molecular Formula

C19H27ClN2O4

Molecular Weight

382.9 g/mol

InChI

InChI=1S/C19H26N2O4.ClH/c1-14-19(25-18(22)20(14)2)8-11-21(12-9-19)10-7-15-5-6-16(23-3)17(13-15)24-4;/h5-6,13H,1,7-12H2,2-4H3;1H

InChI Key

VWDMUWQNWPRKJV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C)C2(CCN(CC2)CCC3=CC(=C(C=C3)OC)OC)OC1=O.Cl

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(3,4-dimethoxyphenyl)ethyl)-3-methyl-4-methylene-, monohydrochloride is a complex organic compound characterized by its unique spirocyclic structure. This compound consists of a bicyclic framework featuring both nitrogen and oxygen heteroatoms. The presence of the dimethoxyphenyl group and the methylene bridge contributes to its distinctive chemical properties and potential biological activities.

, which include:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, resulting in oxo derivatives that may exhibit different reactivities and biological activities.
  • Reduction: Reduction processes, often employing lithium aluminum hydride, can convert the compound into alcohols or amines, altering its functional properties.
  • Substitution: Nucleophilic substitution reactions can occur at the methylene or phenyl groups, leading to the formation of various substituted derivatives, which may enhance biological activity or modify physicochemical properties.

Research indicates that 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives exhibit promising antimicrobial and anticancer properties. The mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors within biological systems. For instance, in antimicrobial studies, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.

The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one typically involves multi-step processes:

  • Formation of the spirocyclic core: This is achieved through cyclization reactions involving suitable diols and diamines under acidic or basic conditions.
  • Introduction of substituents: Alkylation with halides introduces various substituents into the spirocyclic framework.
  • Optimization for industrial production: Techniques such as continuous flow reactors and advanced purification methods are employed to enhance yield and purity during large-scale synthesis .

The compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may be developed into therapeutic agents for treating infections or cancers.
  • Chemical Research: Its unique structure makes it a valuable subject for studies on drug design and development.

Interaction studies have shown that 1-Oxa-3,8-diazaspiro(4.5)decan-2-one interacts with specific molecular targets in biological systems. These interactions can modulate enzyme activity or receptor function, leading to significant biological effects. Understanding these interactions is crucial for elucidating the compound's therapeutic potential and optimizing its efficacy in drug development.

Several compounds share structural similarities with 1-Oxa-3,8-diazaspiro(4.5)decan-2-one. Here are some notable examples:

Compound NameStructureNotable Features
3-Oxa-1,8-diazaspiro(4.5)decane-2,4-dioneContains a similar spirocyclic structure but differs in functional groupsExhibits distinct biological activities due to structural variations
4-Ethyl-1-oxa-3,8-diazaspiro(4.5)decan-2-oneSimilar spirocyclic framework with ethyl substitutionKnown for specific interactions with molecular targets
3-Phenyl-8-methyl-1-oxa-2,8-diazaspiro(4.5)dec-2-eneFeatures phenyl and methyl groups in its structurePotentially different reactivity profiles compared to the target compound

Uniqueness

The uniqueness of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one lies in its specific combination of functional groups and structural features that contribute to its distinct chemical behavior and biological activity profile compared to similar compounds.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

382.1659350 g/mol

Monoisotopic Mass

382.1659350 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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